2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
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Overview
Description
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of a phenyl ring substituted with but-3-en-2-yloxy and dimethoxy groups, along with an ethanamine side chain
Mechanism of Action
Target of Action
The primary targets of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine are currently unknown
Mode of Action
It is known that similar compounds can act as monoamine oxidase inhibitors .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 3-buten-2-ol.
Etherification: The 3,5-dimethoxyphenol undergoes etherification with 3-buten-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-but-3-en-2-yloxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ethylamine to introduce the ethanamine side chain, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated amines
Scientific Research Applications
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-3,5-dimethoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of the butenyl group.
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of the ethanamine group.
Uniqueness
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that may not be achievable with similar compounds.
Biological Activity
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine, also known by its chemical structure C14H21NO3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular structure of this compound features a phenolic core substituted with methoxy groups and an alkenyl ether side chain, which may contribute to its biological properties. The compound's chemical properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H21NO3 |
Molecular Weight | 249.33 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, they could act as modulators of serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may enhance serotonin receptor activity, potentially leading to antidepressant effects.
- Dopaminergic Activity : The presence of methoxy groups is often associated with increased dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease.
Case Studies
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain dimethoxyphenyl derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in leukemia cells .
- Neuroprotective Effects : Research on related phenolic compounds indicates potential neuroprotective properties, which may be attributed to their antioxidant capabilities and ability to modulate neuroinflammatory responses .
Pharmacological Implications
Given the structural characteristics of this compound, it may hold therapeutic potential in several areas:
- Mental Health Disorders : Due to its possible serotonergic activity, it could be investigated as a candidate for treating depression and anxiety disorders.
- Cancer Therapy : Its cytotoxic properties warrant further exploration in oncological settings.
Properties
IUPAC Name |
2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSJSNRIRZXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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